Salvianolic Acid C Demonstrates Superior BACE1 Inhibition Potency Over Salvianolic Acid A with Quantified IC50 Difference of 3.83 μM
In a direct head-to-head comparative study of BACE1 inhibitory activity among tanshinones and salvianolic acids isolated from Salvia miltiorrhiza, salvianolic acid C exhibited an IC50 value of 9.18 ± 0.03 μM, representing a 29.4% improvement in potency over salvianolic acid A (IC50 13.01 ± 0.32 μM) and a 48.2% improvement over the positive control quercetin (IC50 17.72 ± 1.40 μM) [1]. Kinetic analysis revealed that salvianolic acid C acts as a mixed-type inhibitor of BACE1, a mechanism distinct from the noncompetitive CYP2C8 inhibition also observed for this compound . Molecular docking simulations further supported these findings, demonstrating negative binding energy values for SAC interaction with the BACE1 active site, indicative of tight binding [2].
| Evidence Dimension | BACE1 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 9.18 ± 0.03 μM |
| Comparator Or Baseline | Salvianolic acid A: 13.01 ± 0.32 μM; Quercetin (positive control): 17.72 ± 1.40 μM |
| Quantified Difference | Δ 3.83 μM (29.4% more potent than salvianolic acid A) |
| Conditions | In vitro fluorometric BACE1 activity assay using purified recombinant human BACE1 |
Why This Matters
For Alzheimer's disease research and BACE1 inhibitor development programs, selecting salvianolic acid C over salvianolic acid A provides a 29.4% improvement in target engagement efficiency, potentially reducing required dosing concentrations and minimizing off-target effects in cellular and in vivo models.
- [1] Cho, S. H., et al. (2022). Potential cholinesterases and BACE1 inhibitory activities of tanshinones and salvianolic acids from the rhizome of Salvia miltiorrhiza. EXCLI Journal, 21, 555-570. View Source
- [2] Kim, S. H., et al. (2018). Computational insights into β-site amyloid precursor protein enzyme 1 (BACE1) inhibition by tanshinones and salvianolic acids from Salvia miltiorrhiza via molecular docking simulations. Journal of Pharmaceutical and Biomedical Analysis, 152, 135-142. View Source
